molecular formula C15H18N2O3 B13650962 tert-Butyl (6-methoxyisoquinolin-3-yl)carbamate

tert-Butyl (6-methoxyisoquinolin-3-yl)carbamate

Cat. No.: B13650962
M. Wt: 274.31 g/mol
InChI Key: FZCLOZBGZMCPGE-UHFFFAOYSA-N
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Description

tert-Butyl (6-methoxyisoquinolin-3-yl)carbamate: is an organic compound with the molecular formula C15H18N2O3 and a molecular weight of 274.32 g/mol . This compound is characterized by the presence of a tert-butyl group, a methoxy group, and an isoquinoline moiety, making it a unique and interesting molecule for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (6-methoxyisoquinolin-3-yl)carbamate typically involves the reaction of 6-methoxyisoquinoline with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactive intermediates .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory synthesis, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl (6-methoxyisoquinolin-3-yl)carbamate can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group or methoxy group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles depending on the desired substitution.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry: tert-Butyl (6-methoxyisoquinolin-3-yl)carbamate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the development of pharmaceuticals and agrochemicals .

Biology: In biological research, this compound can be used to study the effects of isoquinoline derivatives on various biological pathways. It may also serve as a probe to investigate enzyme-substrate interactions.

Medicine: The compound has potential applications in medicinal chemistry for the development of new therapeutic agents. Its unique structure allows for the exploration of novel drug candidates targeting specific biological pathways.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it a versatile intermediate for various industrial processes.

Mechanism of Action

The mechanism of action of tert-Butyl (6-methoxyisoquinolin-3-yl)carbamate involves its interaction with specific molecular targets. The isoquinoline moiety can bind to enzymes or receptors, modulating their activity. The tert-butyl and methoxy groups may influence the compound’s binding affinity and selectivity .

Comparison with Similar Compounds

Comparison: tert-Butyl (6-methoxyisoquinolin-3-yl)carbamate is unique due to the presence of the isoquinoline moiety, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for specific applications.

Conclusion

This compound is a versatile compound with significant potential in various fields of research and industry. Its unique structure and reactivity make it an important intermediate in the synthesis of complex molecules, and its applications in chemistry, biology, medicine, and industry highlight its importance.

Properties

Molecular Formula

C15H18N2O3

Molecular Weight

274.31 g/mol

IUPAC Name

tert-butyl N-(6-methoxyisoquinolin-3-yl)carbamate

InChI

InChI=1S/C15H18N2O3/c1-15(2,3)20-14(18)17-13-8-11-7-12(19-4)6-5-10(11)9-16-13/h5-9H,1-4H3,(H,16,17,18)

InChI Key

FZCLOZBGZMCPGE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC=C2C=CC(=CC2=C1)OC

Origin of Product

United States

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